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Compound of Interest

Compound Name: 3-Hydroxyaspartic acid

CAS No.: 81601-40-3

Cat. No.: B8814793

Get Quote

Executive Summary
3-Hydroxyaspartic acid (Hya) is a non-canonical amino acid formed by the post-translational

-hydroxylation of aspartic acid (Asp) or asparagine (Asn) residues. This modification is
catalyzed exclusively by the enzyme Aspartyl/Asparaginyl

-hydroxylase (AspH). Unlike widespread phosphorylations, Hya modification is highly specific,
occurring primarily within Calcium-binding Epidermal Growth Factor-like (cbEGF) domains of
proteins critical for coagulation (Factors VII, IX, X, Protein S) and cell signaling (Notch
receptors).

For drug development professionals, AspH represents a high-value target. It is normally

expressed during embryogenesis but is pathologically re-expressed in aggressive carcinomas

(HCC, Pancreatic, Breast), where it drives metastasis via Notch pathway over-activation.

Part 1: Molecular Mechanism of -Hydroxylation
The Enzymatic Core: AspH
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AspH belongs to the superfamily of Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases.

[1] However, it possesses a structural deviation that distinguishes it from the canonical "2-His-

1-Carboxylate" facial triad found in prolyl hydroxylases.

Expert Insight: Structural analysis reveals that AspH utilizes a 2-His coordination geometry

(His679 and His725 in human AspH) to bind the Fe(II) center.[2] It lacks the

glutamate/aspartate carboxylate ligand common in other dioxygenases, creating a unique,

more accessible active site that accommodates the bulky disulfide-rich EGF substrates.

The Catalytic Cycle
The reaction couples the oxidative decarboxylation of 2-oxoglutarate (2OG) to the

hydroxylation of the target Asp/Asn residue.

Cofactor Binding: Fe(II) coordinates to the apo-enzyme, followed by 2OG binding in a

bidentate manner.

Substrate Docking: The EGF-domain substrate binds, displacing water molecules and

positioning the target

-carbon adjacent to the iron center.

Oxygen Activation:

binds to the open coordination site on Fe(II), forming a ferric-superoxo species.

Hydrogen Abstraction: The reactive ferryl-oxo (

) intermediate abstracts a hydrogen atom from the pro-S position of the Asp/Asn

-carbon.

Hydroxylation: The hydroxyl radical recombines with the substrate radical, forming Hya and

releasing succinate and

.

Reaction Stoichiometry:
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Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical intersection with Notch

signaling.
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Figure 1: The catalytic cycle of AspH (left loop) and its downstream effect on Notch receptor

activation (right branch).

Part 2: Substrate Specificity & Biological Context
The Redefined Consensus Sequence
Historically, the consensus sequence was defined broadly. Recent proteomic and structural

studies have redefined the requirement.[3] The hydroxylation site is invariably located within a

specific disulfide-bridged macrocycle of the EGF domain.

Consensus Motif:Cys-X-Asp/Asn-X-X-X-X-Tyr/Phe-X-Cys

The Hydrophobic Pocket: The Tyr/Phe residue at the P+5 position relative to the target Asp is

critical. It anchors the substrate by binding into a hydrophobic pocket on the AspH surface

(between TPR repeats).

Stereochemistry: The enzyme strictly produces the L-threo isomer of 3-hydroxyaspartic
acid.
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Functional Consequence: Calcium Affinity
The introduction of the hydroxyl group provides an additional oxygen ligand for

coordination.

Unmodified Asp: Binds

with moderate affinity (

mM range).

Modified Hya: Binds

with high affinity (

M range).

Mechanism: The hydroxyl group enables a hexacoordinate geometry that locks the EGF

domain into a rigid structure, essential for protein-protein interactions (e.g., Notch-Ligand

binding).

Part 3: Analytical Characterization & Protocols
Detection Strategy: Mass Spectrometry
Standard proteomics often miss Hya due to its specific mass shift (+16.0 Da) overlapping with

oxidation (Met/Trp). A self-validating protocol requires high-resolution MS and specific

fragmentation.

Table 1: Analytical Parameters for Hya Detection
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Parameter Specification Notes

Mass Shift +15.9949 Da Monoisotopic mass change.

Protease Trypsin / Chymotrypsin

Chymotrypsin is often required

as Lys/Arg are scarce in EGF

Ca-binding loops.

Fragmentation ETD or HCD

Electron Transfer Dissociation

(ETD) preserves the fragile O-

glycosylations often found

nearby, though Hya itself is

stable in HCD.

Diagnostic Ion Immonium ion -18 Da

Loss of water from the

immonium ion of Hya can be a

marker.

Protocol: Self-Validating Hya Identification
Objective: Conclusively identify Hya sites in a target protein (e.g., Notch1) while ruling out non-

enzymatic oxidation.

Step 1: In Vitro Hydroxylation (Positive Control Generation)

Incubate recombinant EGF-domain substrate (

) with recombinant human AspH (

).

Buffer: 50 mM Tris-HCl pH 7.5,

,

2-oxoglutarate,

Ascorbate.

Control: Prepare a parallel reaction lacking 2-oxoglutarate (Negative Control).
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Step 2: Protein Digestion

Reduce (DTT) and alkylate (Iodoacetamide) samples.[4]

Digest with Chymotrypsin (1:50 enzyme:substrate) overnight at 25°C. Reasoning: Trypsin

cleavage sites are often too distal in EGF domains, yielding peptides too large for optimal

ionization.

Step 3: LC-MS/MS Analysis

Inject on C18 column (Nano-LC).

Data Dependent Acquisition: Target the theoretical m/z of the unmodified and +16 Da

modified peptide.

Validation Logic:

True Positive: Peak appears in Reaction Mix but NOT in Negative Control.

False Positive (Oxidation): Peak appears in both (likely Met oxidation).
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Figure 2: Self-validating mass spectrometry workflow for distinguishing enzymatic hydroxylation

from oxidation artifacts.

Part 4: Therapeutic Implications[1]
AspH as an Oncogenic Driver
In healthy adults, AspH expression is negligible. In cancer, its upregulation leads to

hypersensitized Notch signaling.
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Mechanism: Hya modification of Notch receptors increases their affinity for Jagged/Delta

ligands.

Outcome: Increased release of the Notch Intracellular Domain (NICD), driving transcription

of HES1, HEY1, and c-MYC.

Drug Development Targets
Small Molecule Inhibitors (SMIs) targeting the catalytic iron center are in clinical and pre-clinical

development.

Target: The unique hydrophobic pocket (TPR domain interface) offers a selectivity filter

against other 2OG oxygenases (like HIF prolyl hydroxylases), reducing off-target toxicity

(e.g., anemia).

Lead Compounds: MO-I-1100 series (second-generation catalytic inhibitors).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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